N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

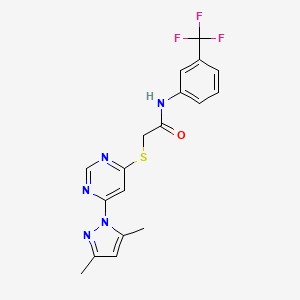

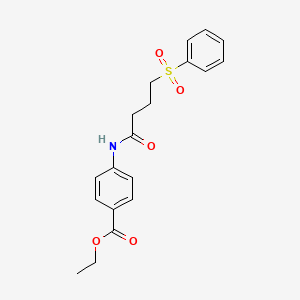

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, also known as DMGSG, is a small molecule that has been studied extensively for its biochemical and physiological effects. DMGSG is an organosulfur compound that is composed of a phenyl ring, two methoxy groups, and a methylsulfonyl group. It is a relatively simple compound that has many potential applications in scientific research.

Scientific Research Applications

Herbicide Transport and Environmental Impact : The usage of glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] shows potential in reducing the environmental impact of agriculture due to their stronger sorption to soil and possibly lower toxicity compared to many residual herbicides. These compounds, including glyphosate, demonstrate how complex the transport of chemicals like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can be in agricultural settings, especially considering the role of preferential flow in herbicide movement to groundwater (Malone et al., 2004).

Molecular Interactions in Osmoprotection : Research on glycine derivatives like sarcosine (N-methylglycine) and dimethylglycine, which are structurally similar to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, has highlighted their role in osmoprotection. For instance, glycine betaine, synthesized from glycine, acts as an effective osmoprotectant in various organisms under stress conditions (Waditee et al., 2003).

Hydrogen Bonding in Molecular Complexes : The study of hydrogen-bonded complexes involving glycine and its methyl derivatives has provided insights into the molecular interactions of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine. These interactions are crucial in understanding the behavior of such compounds in various chemical environments (Anioła et al., 2014).

Metal Ion Affinity and Buffering : The study of "Good's" buffers, including compounds like N,N-bis(2-hydroxyethyl)glycine, sheds light on the metal-ion affinity of such compounds. These findings are relevant to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine as they indicate potential roles in metal ion chelation and buffering in biomedical research (Nakon & Krishnamoorthy, 1983).

Glycine N-Methyltransferase in Metabolic Pathways : Glycine N-methyltransferase, which methylates glycine to form sarcosine, is a key enzyme in various metabolic pathways. Its function and structure have been extensively studied, providing a context for understanding the metabolism of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine (Heady & Kerr, 1973).

properties

IUPAC Name |

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFVADPJRBYYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2600211.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine](/img/structure/B2600221.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)